molecular formula C18H26N2O2 B5296773 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE

Cat. No.: B5296773
M. Wt: 302.4 g/mol
InChI Key: XEAJUMWQPXQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allylpiperazine group and an ethylphenoxy group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE typically involves the following steps:

    Formation of the Allylpiperazine Intermediate: This step involves the reaction of piperazine with allyl bromide in the presence of a base such as potassium carbonate to form 4-allylpiperazine.

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenated compound, such as 1-bromo-2-propanone, to form 2-(4-ethylphenoxy)-1-propanone.

    Coupling Reaction: The final step involves the coupling of the allylpiperazine intermediate with the ethylphenoxy intermediate under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets. The allylpiperazine group can interact with biological receptors, while the ethylphenoxy group can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE can be compared with other similar compounds, such as:

    1-(4-METHYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-PROPANONE: Similar structure but with a methyl group instead of an allyl group.

    1-(4-ALLYLPIPERAZINO)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure but with a methyl group on the phenoxy ring instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)15(3)22-17-8-6-16(5-2)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJUMWQPXQRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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